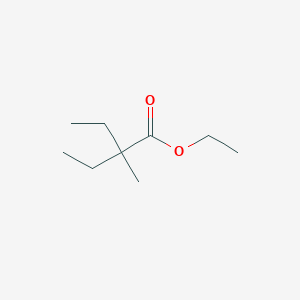

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester

Description

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester (IUPAC name: ethyl 2-ethyl-2-methylbutanoate) is a branched-chain ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Esters of butanoic acid derivatives are widely used in flavor and fragrance industries due to their fruity, sweet, or floral odors .

Properties

IUPAC Name |

ethyl 2-ethyl-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-9(4,6-2)8(10)11-7-3/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMNANLCUXXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335197 | |

| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19945-14-3 | |

| Record name | Butanoic acid, 2-ethyl-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Ethyl 2-Ethylbutyrate

The most widely documented method for synthesizing ethyl 2-ethyl-2-methylbutanoate involves the alkylation of ethyl 2-ethylbutyrate using lithium diisopropylamide (LDA) and methyl iodide. This approach leverages the deprotonation of the α-hydrogen of the ester to form an enolate intermediate, which subsequently undergoes alkylation.

Reaction Mechanism and Conditions

- Deprotonation : Ethyl 2-ethylbutyrate is treated with LDA in tetrahydrofuran (THF) at -78°C under inert atmosphere (N₂). LDA abstracts the α-hydrogen, generating a resonance-stabilized enolate.

- Alkylation : Methyl iodide is added dropwise, facilitating an SN2 reaction with the enolate. The reaction mixture is warmed to room temperature overnight to ensure completion.

- Workup : The mixture is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. After drying and solvent removal, the crude ester is purified via distillation or chromatography.

Table 1: Key Parameters for Direct Alkylation

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 2-ethylbutyrate (50.0 g) |

| Base | LDA in THF (2M, 190 mL) |

| Alkylating Agent | Methyl iodide (58.9 g) |

| Temperature | -78°C (deprotonation), 20°C (alkylation) |

| Yield | 95% |

This method is favored for its high yield (95%) and scalability, though it requires stringent temperature control and anhydrous conditions.

Carbonylation of 3-Methyl-2-Pentene Followed by Esterification

Industrial-scale production often employs a multi-step process involving olefin carbonylation to generate the corresponding carboxylic acid, followed by esterification.

Olefin Carbonylation to 2-Ethyl-2-Methylbutanoic Acid

- Feedstock Preparation : 3-Methyl-2-pentene, derived from hydrocarbon cracking or etherification processes, serves as the starting material.

- Carbonylation : The olefin is reacted with carbon monoxide (CO) and water in the presence of a strong acid catalyst (e.g., sulfuric acid) at 25–100°C and 68.95–206.85 bar pressure. This Koch-Haaf reaction produces 2-ethyl-2-methylbutanoic acid.

Table 2: Industrial Carbonylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (concentrated) |

| Pressure | 68.95–206.85 bar |

| Temperature | 25–100°C |

| Reaction Time | 4–12 hours |

Esterification of the Carboxylic Acid

The acid is subsequently esterified with ethanol under acidic conditions (Fischer esterification):

$$ \text{RCOOH} + \text{CH₃CH₂OH} \xrightarrow{\text{H⁺}} \text{RCOOCH₂CH₃} + \text{H₂O} $$

Typical catalysts include sulfuric acid or p-toluenesulfonic acid, with yields exceeding 85% under reflux conditions.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield | Scalability | Cost Efficiency | Complexity |

|---|---|---|---|---|

| Direct Alkylation | 95% | Moderate | High | High |

| Carbonylation + Esterification | 80–85% | Industrial | Moderate | Moderate |

Key Findings :

Industrial Production Insights

The carbonylation method described in the patent literature highlights process optimizations:

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Butanoic acid and ethanol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Flavor and Fragrance Industry

Applications:

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester is widely used as a flavoring agent due to its fruity aroma. It is particularly noted for its presence in various fruits and is utilized in the formulation of food products and beverages.

Case Study:

In a study examining the flavor profiles of wines, it was found that ethyl 2-methylbutanoate contributes significantly to the fruity aroma characteristic of certain wine varieties. This compound enhances the overall sensory experience of wine tasting by adding complexity to its bouquet .

Analytical Chemistry

Applications:

The compound is employed in analytical chemistry for the separation and identification of various substances through techniques such as High-Performance Liquid Chromatography (HPLC).

Data Table: HPLC Methodology

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Alternative Phase | Formic acid for Mass-Spec compatibility |

| Particle Size | 3 µm particles for fast UPLC applications |

In a recent application using HPLC, researchers successfully isolated butanoic acid derivatives from complex mixtures, demonstrating the compound's utility in pharmacokinetics and impurity analysis .

Food Authentication

Applications:

Ethyl 2-methylbutanoate has been applied in food authentication processes to verify the authenticity of products. Its distinct chemical signature allows for differentiation between natural and synthetic flavors.

Case Study:

A study published in Journal of Chromatography highlighted the use of ethyl 2-methylbutanoate in distinguishing between authentic fruit juices and their artificial counterparts. The analysis provided reliable results that can be used in regulatory compliance and quality control .

Biochemical Research

Applications:

In biochemical research, butanoic acid derivatives are studied for their metabolic pathways and potential health benefits. Ethyl 2-methylbutanoate has been identified as a metabolite with implications in various biological processes.

Data Table: Metabolic Insights

| Study Focus | Findings |

|---|---|

| Metabolic Pathways | Involvement in fatty acid metabolism |

| Potential Disorders | Associated with metabolic syndrome |

Research indicates that this compound may play a role in energy metabolism, making it a subject of interest for studies related to obesity and metabolic disorders .

Industrial Applications

Applications:

Beyond food and research, this compound finds applications in industrial settings as an intermediate in the synthesis of other chemicals.

Case Study:

In polymer chemistry, this ester is used as a building block for producing biodegradable plastics. Its incorporation into polymer matrices enhances the material properties while maintaining environmental sustainability .

Mechanism of Action

The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic processes . The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of butanoic acid, 2-ethyl-2-methyl-, ethyl ester with analogous esters:

Functional and Aromatic Differences

- Volatility and Odor Profile: The 2-ethyl-2-methyl substitution in the target compound likely reduces volatility compared to simpler esters (e.g., ethyl butanoate) due to increased molecular weight and branching. This structural feature may enhance persistence in fragrance formulations . Butanoic acid, 2-methyl-, ethyl ester is noted for its fruity aroma but exhibits non-linear correlations between concentration and perceived intensity, suggesting complex interactions in flavor matrices . Ethyl butanoate (linear chain) is a key contributor to banana-pineapple notes in kiwifruit and pear syrups, with lower molecular weight favoring higher volatility .

- Biological and Industrial Relevance: Butanoic acid, 2-methyl-, ethyl ester is a major flavor component in fermented foods like Douchi, achieving high odor activity values (OAV = 1353.08) due to its low odor threshold .

Flavor and Fragrance Industry

- Butanoic acid, 2-methyl-, ethyl ester is pivotal in creating fruity notes, but its sensory impact depends on matrix composition (e.g., lipid content in foods) .

- Ethyl butanoate’s volatility makes it ideal for short-lived top notes, while branched analogs like the target compound may serve as middle or base notes in perfumes .

Analytical Challenges

- Internal standards (ISTDs) like butanoic acid, ethyl ester are used in GC-MS quantification due to their chemical stability and retention time compatibility .

- Branched esters may require specialized columns (e.g., RTX-1, HP-Wax) for accurate separation, as noted in chromatographic analyses of similar compounds .

Biological Activity

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester, commonly known as ethyl 2-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. Its molecular formula is with a molecular weight of approximately 130.18 g/mol. This compound has garnered attention for its various biological activities, including antimicrobial properties and potential applications in food and fragrance industries.

- Molecular Formula:

- CAS Registry Number: 7452-79-1

- Boiling Point: 133 °C

- Density: 0.867 g/cm³

- Flash Point: 26 °C

Antimicrobial Properties

Research indicates that butanoic acid esters exhibit significant antimicrobial activity. A study highlighted the efficacy of ethyl 2-methylbutanoate against various plant pathogenic fungi, demonstrating its potential as a natural fungicide. The volatile organic compounds (VOCs) derived from this ester showed inhibitory effects on pathogens such as Pythium ultimum, achieving up to 100% inhibition at elevated concentrations .

Antioxidant Activity

Ethyl 2-methylbutanoate has been investigated for its antioxidant properties. A comparative study found that extracts containing this compound exhibited notable scavenging activities against free radicals, suggesting potential health benefits related to oxidative stress reduction . The antioxidant capacity was measured using various assays, indicating its ability to protect cellular components from oxidative damage.

Sensory Attributes

In the food industry, butanoic acid esters are valued for their aromatic qualities. Ethyl 2-methylbutanoate contributes fruity and floral notes, making it a desirable additive in flavorings and fragrances. Its sensory profile enhances consumer acceptance of food products .

Case Studies

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing 2-ethyl-2-methyl butanoic acid ethyl ester, and how can reaction efficiency be validated?

Methodological Answer: The esterification of 2-ethyl-2-methyl butanoic acid with ethanol under acid catalysis (e.g., concentrated sulfuric acid) is a standard method. Validate reaction efficiency using gas chromatography (GC) with flame ionization detection (FID) and compare retention indices to NIST-standardized values for similar esters (e.g., ethyl 2-methylbutanoate, retention time 10.3–12.3 min on DB-1 columns) . Monitor byproducts (e.g., unreacted acid or alcohol) via GC-MS to optimize molar ratios and reaction time .

Q. Q2. How can researchers reliably identify this compound in complex matrices (e.g., environmental or biological samples)?

Methodological Answer: Use GC-MS with nonpolar columns (e.g., DB-1 or SE-30) and reference retention indices (e.g., 1050.0–1232.3 Kovats indices for similar branched esters). Confirm structural identity via electron ionization (EI) mass spectrometry, focusing on key fragments: m/z 88 (base peak for ester group) and m/z 102 (characteristic of branched alkyl chains) . Cross-validate with NMR (¹H and ¹³C) to resolve ambiguities in branching patterns .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., mismatched EI-MS fragmentation patterns) for this compound be resolved?

Methodological Answer: Discrepancies in fragmentation patterns may arise from isomerism or impurities. Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₁₈O₂, exact mass 158.1307). Compare with collision-induced dissociation (CID) spectra in tandem MS to differentiate isomers (e.g., 2-ethyl-2-methyl vs. 3-methyl derivatives). Cross-reference with NIST/EPA/NIH Mass Spectral Library entries for analogous esters .

Q. Q4. What mechanistic insights explain the stability of this ester under varying pH and temperature conditions?

Methodological Answer: Conduct kinetic studies under controlled hydrolysis conditions (acidic/basic). Use HPLC to quantify residual ester and liberated acid/alcohol. For acidic hydrolysis (pH 1–3), pseudo-first-order rate constants can be derived. Advanced studies may employ computational modeling (e.g., DFT) to assess steric hindrance effects from the 2-ethyl-2-methyl group on hydrolysis susceptibility .

Q. Q5. How does the branched structure of this ester influence its partitioning behavior in environmental systems?

Methodological Answer: Determine octanol-water partition coefficients (log Kₒw) via shake-flask or HPLC methods. Compare with linear-chain esters (e.g., ethyl butyrate) to quantify branching effects on hydrophobicity. For air-water partitioning, use gas-stripping techniques to measure Henry’s law constants. Correlate with molecular dynamics simulations to predict environmental persistence .

Q. Q6. What strategies optimize the enantioselective synthesis of this ester for chiral studies?

Methodological Answer: Employ chiral catalysts (e.g., lipases or transition-metal complexes) in esterification. Monitor enantiomeric excess (ee) via chiral GC columns (e.g., β-cyclodextrin phases) or polarimetry. For example, Candida antarctica lipase B achieves >90% ee for analogous esters under mild conditions (40°C, solvent-free) .

Data-Driven Research Challenges

Q. Q7. How can researchers reconcile discrepancies in reported retention indices across chromatographic databases?

Methodological Answer: Standardize experimental conditions (column type, temperature program) using NIST protocols. For example, DB-1 columns at 60°C (10 min) → 4°C/min → 240°C yield retention indices within ±5 units of literature values. Validate with certified reference materials (CRMs) and report uncertainties .

Q. Q8. What metabolic pathways involve this ester in microbial communities, and how are they quantified?

Methodological Answer: Use stable isotope probing (SIP) with ¹³C-labeled substrates to track assimilation. Combine with metagenomics to identify esterase-producing taxa. Quantify degradation products (e.g., 2-ethyl-2-methyl butanoic acid) via LC-MS/MS in anaerobic bioreactors. RDA analysis of OTUs can link microbial diversity to metabolic activity .

Specialized Analytical Techniques

Q. Q9. What advanced spectroscopic methods resolve structural ambiguities in derivatives of this ester?

Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to assign proton-proton coupling and long-range correlations. For example, HMBC correlations between the ester carbonyl (δ ~170 ppm) and adjacent methyl/ethyl groups confirm substitution patterns. IR spectroscopy (C=O stretch ~1740 cm⁻¹) and X-ray crystallography provide complementary data .

Q. Q10. How is this ester characterized in flavor chemistry, and what sensory thresholds apply?

Methodological Answer: Combine GC-olfactometry (GC-O) with aroma extract dilution analysis (AEDA). For jujube brandy, this ester contributes “fruit/apple” notes at thresholds of ~1–10 ppb. Compare with sensory panels using triangle tests to validate odor descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.